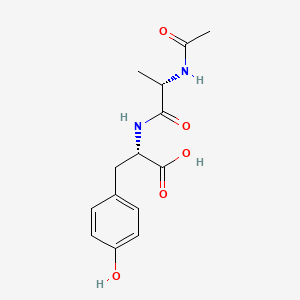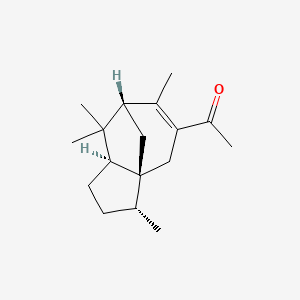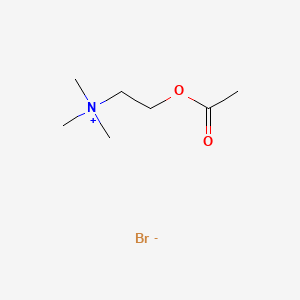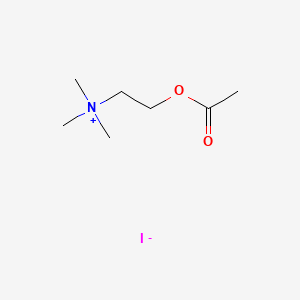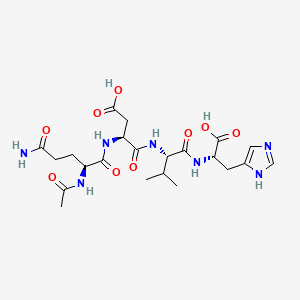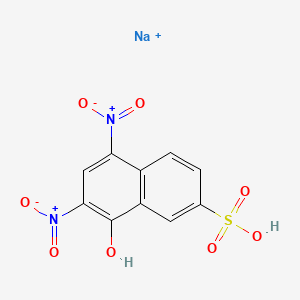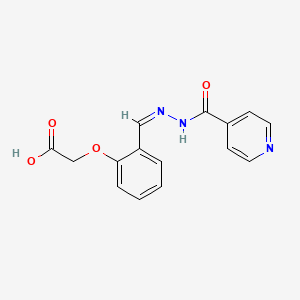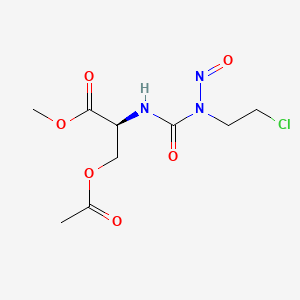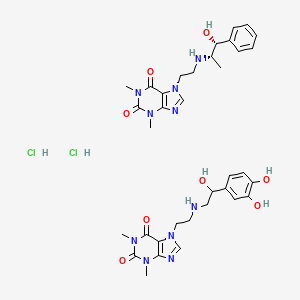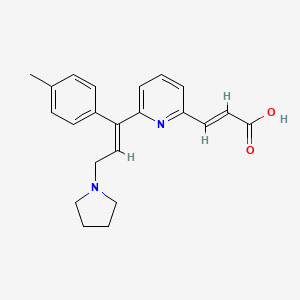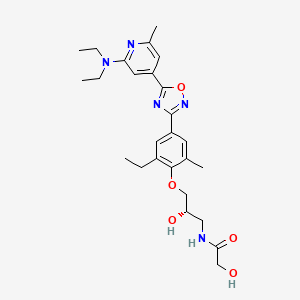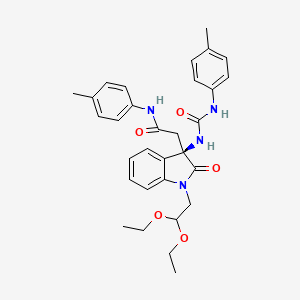
AG-041R
Overview
Description
AG-041R is a potent and selective antagonist of the cholecystokinin-B/gastrin receptor (CCKB receptor). This receptor plays a crucial role in regulating gastric acid secretion and mucosal growth. This compound has been extensively studied for its potential therapeutic applications, particularly in the context of gastrointestinal diseases and cancer .
Mechanism of Action
Target of Action
The primary target of AG-041R is the Gastrin/Cholecystokinin type B receptor (CCKB) . The Gastrin/CCK-B receptor is a regulator of gastric acid secretion and mucosal growth . It is abundantly expressed in the mammalian stomach .
Mode of Action
This compound acts as an antagonist to the Gastrin/CCK-B receptor . This means it binds to the receptor and blocks its activation, thereby inhibiting the receptor’s function .
Biochemical Pathways
The Gastrin/CCK-B receptor is involved in the regulation of gastric acid secretion and mucosal growth . By blocking this receptor, this compound can influence these biochemical pathways and their downstream effects .
Result of Action
In vitro studies have shown that this compound can stimulate cell growth and proliferation at certain concentrations . At higher concentrations, it may suppress these processes and even be toxic to the cells . It has also been observed to influence the synthesis of glycosaminoglycans (GAGs), important components of cartilage .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AG-041R involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Indole Core: The indole core is synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Introduction of Functional Groups: Various functional groups are introduced through a series of reactions, including alkylation, acylation, and amination. These steps are typically carried out under controlled temperatures and with specific catalysts to ensure high yields and purity.
Final Coupling and Purification: The final step involves coupling the intermediate compounds to form this compound, followed by purification using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
AG-041R undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can be used to modify specific functional groups within this compound. Typical reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: this compound can undergo nucleophilic substitution reactions, where specific atoms or groups are replaced by nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents under inert atmosphere.
Substitution: Halides, amines; reactions often conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially different biological activities and properties.
Scientific Research Applications
AG-041R has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the cholecystokinin-B/gastrin receptor and its role in various chemical processes.
Biology: Employed in studies investigating the regulation of gastric acid secretion and mucosal growth, as well as its effects on cell proliferation and differentiation.
Medicine: Explored for its potential therapeutic applications in treating gastrointestinal diseases, such as peptic ulcers and gastritis, and certain types of cancer, particularly those involving the stomach and pancreas.
Industry: Utilized in the development of new drugs and therapeutic agents targeting the cholecystokinin-B/gastrin receptor.
Comparison with Similar Compounds
AG-041R is unique in its high selectivity and potency as a cholecystokinin-B/gastrin receptor antagonist. Similar compounds include:
L-365,260: Another cholecystokinin-B/gastrin receptor antagonist, but with different pharmacokinetic properties and potency.
YM022: A potent and selective cholecystokinin-B receptor antagonist, often used in comparative studies with this compound.
CI-988: A cholecystokinin-B receptor antagonist with distinct chemical structure and biological activity.
This compound stands out due to its specific binding affinity and effectiveness in various biological assays, making it a valuable tool in both research and potential therapeutic applications .
Properties
IUPAC Name |
2-[(3R)-1-(2,2-diethoxyethyl)-3-[(4-methylphenyl)carbamoylamino]-2-oxoindol-3-yl]-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H36N4O5/c1-5-39-28(40-6-2)20-35-26-10-8-7-9-25(26)31(29(35)37,19-27(36)32-23-15-11-21(3)12-16-23)34-30(38)33-24-17-13-22(4)14-18-24/h7-18,28H,5-6,19-20H2,1-4H3,(H,32,36)(H2,33,34,38)/t31-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOLPMNSDISYEBU-WJOKGBTCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CN1C2=CC=CC=C2C(C1=O)(CC(=O)NC3=CC=C(C=C3)C)NC(=O)NC4=CC=C(C=C4)C)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(CN1C2=CC=CC=C2[C@@](C1=O)(CC(=O)NC3=CC=C(C=C3)C)NC(=O)NC4=CC=C(C=C4)C)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H36N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40430968 | |
| Record name | AG-041R | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40430968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
544.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159883-95-1, 199800-49-2 | |
| Record name | (+)-1-(2,2-Diethoxyethyl)-2,3-dihydro-N-(4-methylphenyl)-3-[[[(4-methylphenyl)amino]carbonyl]amino]-2-oxo-1H-indole-3-acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=159883-95-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | AG-041R | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40430968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: AG-041R acts as a potent antagonist of the cholecystokinin-B/gastrin receptor (CCK-B/gastrin receptor). [, ]
ANone: While initially designed as a CCK-B/gastrin receptor antagonist, this compound has demonstrated unexpected effects on chondrocytes. Research suggests it stimulates cartilage matrix synthesis without promoting terminal differentiation of articular chondrocytes. [] This effect is believed to be mediated in part by endogenous bone morphogenetic proteins (BMPs) and extracellular signal-regulated kinase (ERK). []
ANone: In rat models, this compound administration has been linked to increased proteoglycan synthesis, upregulation of type II collagen and aggrecan gene expression, and suppression of markers associated with chondrocyte terminal differentiation (like alkaline phosphatase activity and type X collagen expression). []
ANone: The molecular formula of this compound is C31H36N4O6, and its molecular weight is 560.64 g/mol.
ANone: While specific spectroscopic data isn't detailed within the provided research, studies often employ techniques like nuclear magnetic resonance (NMR) and mass spectrometry to confirm the structure and purity of synthesized this compound. [, ]
ANone: Based on the provided research, this compound primarily functions as a receptor antagonist and doesn't appear to possess catalytic properties relevant to its biological activity.
ANone: While specific SAR studies are not included in the provided research, the synthesis of this compound analogs has been explored, highlighting the importance of specific structural features for its activity. [, , , , ] For instance, maintaining the chiral center at the 3-position of the oxindole ring appears crucial for its biological activity. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


